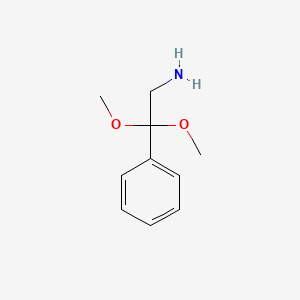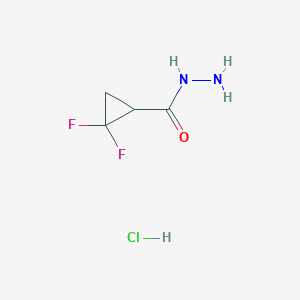
2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride is a chemical compound with the CAS Number: 2226716-01-2 . It has a molecular weight of 172.56 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 172.56 .Aplicaciones Científicas De Investigación
Biocatalytic Synthesis of Fluorinated Compounds
Researchers have developed efficient strategies for the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes using myoglobin-catalyzed olefin cyclopropanation reactions. These reactions allow for the stereoselective synthesis of key fluorinated building blocks, which are of high value in medicinal chemistry and drug discovery. The approach employs engineered myoglobin catalysts and showcases the potential of using biocatalytic methods to access a range of carbene-mediated transformations, especially for fluorine-containing compounds (Antonio Tinoco et al., 2017).
Synthesis and Applications of Difluorocyclopropanes
Difluorocyclopropanes are highlighted for their importance in organofluorine chemistry due to the unique properties imparted by fluorine atoms, such as altered molecular reactivity and enhanced biological activity. The synthesis of these compounds, particularly through [2+1] cycloaddition reactions of difluorocarbene, is emphasized as an efficient method. Such compounds find applications in various fields, including biological studies, material sciences, and organic synthesis, showcasing their versatility and utility in creating fluorinated organic molecules (Fei Wang et al., 2011).
Fluorocyclopropyl Analog Synthesis
The synthesis and investigation of fluorocyclopropyl analogs of drug molecules, such as cabozantinib, demonstrate the potential of incorporating fluorine into cyclopropane rings to fine-tune the properties of biologically active compounds. This research presents a case study where the fluorocyclopropyl analog showed an improved in vitro profile compared to its non-fluorinated counterpart, indicating the significance of fluorine in drug development (Janis Veliks et al., 2020).
Role in Ethylene Inhibition
1-Methylcyclopropene is discussed as an inhibitor of ethylene action in plants, with over 100 studies exploring its application and effects on ethylene inhibition. This plant growth regulator helps advance understanding of ethylene's role in plant biology, with applications across a range of fruits, vegetables, and floriculture crops. The effective concentrations and conditions for its use highlight the broader implications of cyclopropane derivatives in agricultural sciences (S. Blankenship & J. Dole, 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . Precautionary statements are also provided, which include recommendations for handling, storage, and first aid measures .
Propiedades
IUPAC Name |
2,2-difluorocyclopropane-1-carbohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N2O.ClH/c5-4(6)1-2(4)3(9)8-7;/h2H,1,7H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJQPYZZSOQFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
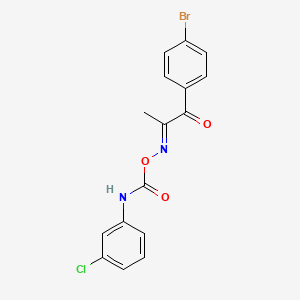
![Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride](/img/no-structure.png)
![5-(4-Chlorophenyl)-2-[(dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B2820370.png)
![N-[(3-Propan-2-ylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2820373.png)


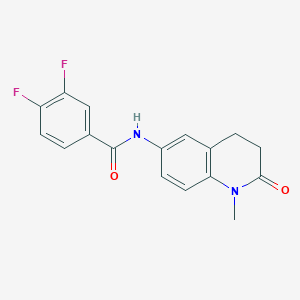
![1-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2820381.png)
![N-(4-methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]benzenecarboxamide](/img/structure/B2820382.png)
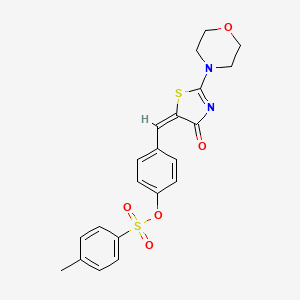

![Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2820387.png)
![methyl 4-(3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2820388.png)
